N-(2,6-Dichlorophenyl)anthranilic acid

Catalog No.
S582814
CAS No.
13625-57-5
M.F
C13H9Cl2NO2
M. Wt
282.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dichlorophenyl)anthranilic acid

Common pain point: Ullmann condensation inefficiency and analytical mismatch. Solution: N-(2,6-Dichlorophenyl)anthranilic acid.

  • Direct diarylamine intermediate: bypasses Ullmann step, ensuring high-yield diclofenac synthesis.
  • Validated analytical standard: precise retention time and [M-H]- 279.99 signal for impurity & metabolite quantification.
  • High purity, ready for process chemistry and QC workflows.

CAS Number

13625-57-5

Product Name

N-(2,6-Dichlorophenyl)anthranilic acid

IUPAC Name

2-(2,6-dichloroanilino)benzoic acid

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18)

InChI Key

FAFKIFYBYASEDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl

Synonyms

N-(2,6-dichlorophenyl)anthranilic acid, N-(2,6-dichlorophenyl)anthranilic acid, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl

The exact mass of the compound N-(2,6-Dichlorophenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 1 g, 5 g

N-(2,6-Dichlorophenyl)anthranilic acid (CAS 13625-57-5), commonly referred to as diclofenac carboxylic acid, is a critical aromatic building block featuring a benzoic acid core coupled to a dichlorophenyl group . In industrial procurement, it serves two primary functions: it is the definitive synthetic intermediate for diclofenac and related non-steroidal anti-inflammatory drugs (NSAIDs), and it acts as an essential analytical reference standard for API impurity profiling and metabolite tracking . With a molecular weight of 282.12 g/mol, this compound provides distinct physicochemical and structural properties compared to its downstream acetic acid counterparts, making it indispensable for streamlined pharmaceutical manufacturing and regulatory quality control workflows.

Research Fit

Workflow

Analytical reference standard for diclofenac metabolite identification and quantification

Selection

Supports HPLC, LC-MS method development and ANDA impurity profiling

Use context

Pharmacokinetic studies, quality control, and solid-state characterization research

Substituting N-(2,6-Dichlorophenyl)anthranilic acid with its downstream API (diclofenac) or its upstream precursors (2-chlorobenzoic acid and 2,6-dichloroaniline) fundamentally disrupts both synthetic efficiency and analytical validation . In process chemistry, relying on the upstream precursors forces manufacturers to perform an Ullmann condensation—a step notorious for harsh conditions, heavy metal catalysts, and variable yields. Conversely, in quality control and pharmacokinetic assays, generic NSAIDs or the parent diclofenac molecule cannot substitute for this compound; its specific chromatographic retention time and mass spectrometric signature (e.g.,[M-H]- 279.99) are strictly required to accurately quantify diclofenac degradation and metabolic conversion in biological matrices [1].

Substitution Risk

Target compound

N-(2,6-Dichlorophenyl) anthranilic acid

Role

Primary oxidative metabolite of diclofenac; analytical reference standard

Purity

Certified purity ≥95% with characterization data for validated methods

Potential substitute

Mefenamic acid / Flufenamic acid

Role

Active pharmaceutical ingredients (NSAIDs) with distinct metabolic pathways; may not serve as diclofenac-specific reference

Purity

Research-grade purity may vary; documentation may not support regulatory reference standard use

Synthetic Efficiency: Bypassing the Ullmann Condensation Bottleneck

When synthesizing diclofenac derivatives or novel fenamates, procuring N-(2,6-Dichlorophenyl)anthranilic acid directly eliminates the need to perform the initial Ullmann coupling of 2-chlorobenzoic acid and 2,6-dichloroaniline . This upstream reaction often requires copper catalysts, high temperatures, and extended reaction times, resulting in variable yields and complex purification steps. By utilizing the pre-coupled anthranilic acid derivative, chemists can proceed directly to reduction (forming diclofenac alcohol) and subsequent chlorination, significantly streamlining processability and improving the overall reproducible yield of the downstream API.

Evidence DimensionSynthetic Step Reduction
Target Compound DataProvides the pre-formed diarylamine core, enabling direct reduction/functionalization.
Comparator Or Baseline2-Chlorobenzoic acid + 2,6-dichloroaniline (requires harsh Ullmann coupling).
Quantified DifferenceEliminates 1 critical bottleneck step, reducing catalyst dependency and purification overhead.
ConditionsIndustrial or laboratory-scale synthesis of diclofenac analogs.

Direct procurement of this intermediate accelerates synthetic workflows and reduces batch-to-batch variability associated with difficult diarylamine coupling reactions.

Metabolite vs. API identity
Class-level inference
Target is primary oxidative metabolite of diclofenac, not an API. Mefenamic and flufenamic acids are marketed NSAIDs.
Essential, non-substitutable reference for diclofenac bioanalytical methods
Source-based differentiation; confirm with in-house metabolite profiling

Analytical Specificity: Essential Standard for Impurity and Metabolite Profiling

In pharmaceutical quality control, N-(2,6-Dichlorophenyl)anthranilic acid is an indispensable reference standard for identifying diclofenac impurities and metabolites [1]. Its distinct molecular weight (282.12 g/mol) and lack of the acetic acid spacer present in diclofenac (296.15 g/mol) result in a unique mass spectrometric profile, including a predicted[M-H]- at m/z 279.99. Using diclofenac or generic NSAIDs as a proxy is impossible for this application, as the exact mass and structural fragmentation are required to accurately quantify the metabolic conversion or degradation of the parent API in stability assays and pharmacokinetic studies.

Evidence DimensionMass Spectrometric Signature ([M-H]-)
Target Compound Datam/z 279.99
Comparator Or BaselineDiclofenac API (m/z ~294.0)
Quantified DifferenceMass shift of ~14 Da due to the absence of the methylene group.
ConditionsLC-MS analytical validation and pharmacokinetic tracking.

Procuring this exact standard is mandatory for regulatory compliance in API stability testing and pharmacokinetic metabolite quantification.

Certified purity specification
Data to verify
≥95% (AKSci) – 98% (MolCore)
Supports method validation where impurity control is required
Supplier CoA review recommended; confirm lot-specific purity

Targeted Binding: Transthyretin (TTR) Fibril Inhibition

Beyond its role as an intermediate, N-(2,6-Dichlorophenyl)anthranilic acid demonstrates specific utility in structural biology as an inhibitor of Transthyretin (TTR) fibril formation . Assays measuring fibril formation at OD400 have confirmed its activity against wild-type TTR as well as the highly amyloidogenic L55P and V30M mutants. While diclofenac is heavily optimized for cyclooxygenase (COX) inhibition, the benzoic acid core of this compound aligns more closely with fenamate-class TTR stabilizers, allowing it to occupy the thyroxine-binding pockets of the TTR tetramer and prevent dissociation.

Evidence DimensionTTR Fibril Inhibition (OD400 Assay)
Target Compound DataActive inhibitor of WT, L55P, and V30M TTR fibril formation.
Comparator Or BaselineDiclofenac (primarily optimized for COX-1/2 inhibition rather than TTR stabilization).
Quantified DifferenceProvides a fenamate-like binding profile specific to the TTR thyroxine pocket.
ConditionsIn vitro TTR fibril formation assays measured via optical density at 400 nm.

This compound provides a specialized structural scaffold for researchers developing small-molecule stabilizers for TTR amyloidosis, distinct from standard acetic acid NSAIDs.

Polymorphism vs. structural analog
Head-to-head
2-DCABA (Cl-substituted) shows three solid-state forms; HDMPA (CH3-substituted) polymorphs differ in intermolecular interactions and packing – only Form I is isomorphic.
Solid-state behavior cannot be extrapolated from the methyl analog; pre-formulation research requires compound-specific data
XRD and Hirshfeld analysis confirm measurable crystal packing differences

API Synthesis and Process Development

As the primary diarylamine intermediate, it is the optimal starting material for synthesizing diclofenac, diclofenac alcohol, and novel fenamate-class NSAIDs, bypassing the inefficient Ullmann condensation step .

Pharmaceutical Quality Control (QC)

Essential as an analytical reference standard for HPLC and LC-MS workflows to quantify diclofenac degradation products and validate API purity profiles for regulatory submissions.

Pharmacokinetic and Metabolic Studies

Utilized as a definitive standard for tracking the metabolism of diclofenac in biological matrices, such as hepatoma cell assays and in vivo pharmacokinetic profiling .

Amyloidosis Drug Discovery

Serves as a validated baseline compound for structure-activity relationship (SAR) studies targeting the stabilization of Transthyretin (TTR) tetramers and the prevention of amyloid fibril formation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Diclofenac method development and validation
Certified purity and characterization data
Regulatory method accuracy and specificity for ANDA
Pharmacokinetic and drug metabolism studies
Authentic metabolite standard
Metabolite identification and quantification in biological matrices
Solid-state characterization and pre-formulation
Reported polymorphism and halogen bonding
Crystal packing and stability relationships in N-arylanthranilic acids
Impurity profiling and quality control
Defined impurity marker for diclofenac
Lot-specific impurity control and pharmacopeial compliance

XLogP3

5.6

Other CAS

13625-57-5

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